molecular formula C16H11Cl2N3O2 B11258742 2,5-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

2,5-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B11258742
M. Wt: 348.2 g/mol
InChI Key: HOFUNZXYCNOFDI-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzamide core substituted with dichloro and phthalazinone groups. Its molecular formula is C16H11Cl2N3O2, and it has a molecular weight of 348.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps. One common method starts with the reaction of 2,5-dichlorobenzoyl chloride with 4-oxo-3,4-dihydrophthalazine in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to its dichloro substitution, which enhances its reactivity and potential as a versatile intermediate in organic synthesis. Its specific structure also contributes to its effectiveness as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H11Cl2N3O2

Molecular Weight

348.2 g/mol

IUPAC Name

2,5-dichloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C16H11Cl2N3O2/c17-9-5-6-13(18)12(7-9)15(22)19-8-14-10-3-1-2-4-11(10)16(23)21-20-14/h1-7H,8H2,(H,19,22)(H,21,23)

InChI Key

HOFUNZXYCNOFDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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